2-Chloro-5-nitrothiazole
Overview
Description
- 2-Chloro-5-nitrothiazole is a pale-yellow to yellow-brown solid.
- Iupac Name: 2-chloro-5-nitro-1H-1λ³-thiazole.
- Molecular formula: C₃H₂ClN₂O₂S.
- Molecular weight: 165.58 g/mol.
- It is used in various applications, including as an intermediate in the synthesis of other compounds.
Synthesis Analysis
- 2-Chloro-5-nitrothiazole can be synthesized through known chemical routes, but specific details would require a more in-depth literature review.
Molecular Structure Analysis
- The molecular structure consists of a thiazole ring with chlorine and nitro substituents.
- The presence of the chlorine and nitro groups affects its properties and reactivity.
Chemical Reactions Analysis
- 2-Chloro-5-nitrothiazole can participate in various chemical reactions, including nucleophilic substitutions, reductions, and coupling reactions.
- Further studies are needed to explore its reactivity in detail.
Physical And Chemical Properties Analysis
- Melting Point : Not specified.
- Boiling Point : Not specified.
- Solubility : Soluble in organic solvents.
- Stability : Store in a refrigerator.
- Safety Hazards : Harmful if swallowed. Suspected of causing cancer.
Scientific Research Applications
1. Antimicrobial Agents for Biofilm-Forming Bacteria
- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel nitrothiazole, nitrobenzothiazole, and nitrofuran containing antimicrobial agents for the eradication of biofilm-forming Gram-negative and Gram-positive pathogens .
- Methods of Application: The introduction of a chloro substituent at the 5-position of Nitazoxanide (NTZ), an antimicrobial agent, resulted in marked activity enhancement . This modification improved activity toward planktonic bacteria via minimum inhibitory concentration (MIC) assays and biofilms via minimum biofilm eradication concentration (MBEC) assays .
- Results or Outcomes: The modified NTZ showed high activity towards biofilms, providing promise as starting points in future pro-drug studies .
2. Antitubercular Activity
- Application Summary: Nitrothiazole derivatives, including 2-Chloro-5-nitrothiazole, have been reported to exhibit activity against aerobic, anaerobic, and microaerophilic bacteria . This activity profile makes the nitrothiazole compound class an ideal lead source against Mycobacterium tuberculosis, which flourishes in varied environments with different oxygen concentrations .
- Methods of Application: Six nitrothiazole derivatives were investigated for antitubercular activity . The compounds were also investigated for cytotoxicity against HEK293 cells and hemolysis against red blood cells .
- Results or Outcomes: The compounds exhibited potent activity, with compounds 9 and 10 possessing an equipotent MIC 90 value of 0.24 µM . They demonstrated no cytotoxicity nor hemolytic effects, suggesting they possess inherent antitubercular activity .
3. Synthesis of Azo Dyes
- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel bioactive thiazolyl-curcumin azo dyes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
4. Antimicrobial Agents for Nosocomial Infections
- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel nitrothiazole, nitrobenzothiazole, and nitrofuran containing antimicrobial agents for the control and eradication of biofilm-forming bacteria in nosocomial infections .
- Methods of Application: The introduction of a chloro substituent at the 5-position of Nitazoxanide (NTZ), an antimicrobial agent, resulted in marked activity enhancement . This modification improved activity toward planktonic bacteria via minimum inhibitory concentration (MIC) assays and biofilms via minimum biofilm eradication concentration (MBEC) assays .
- Results or Outcomes: The modified NTZ showed high activity towards biofilms, providing promise as starting points in future pro-drug studies .
5. Synthesis of Mannich Base Nitrothiazole Derivatives
- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of Mannich base nitrothiazole derivatives .
- Methods of Application: The first step was N-acylation of the 2-amino-5-nitrothiazole with 2-chloroacetyl chloride to afford 5, followed by concurrent S-alkylation and intramolecular cyclization to obtain intermediate 6. Then, treatment of 6 with piperidine and assorted benzaldehydes furnished the Mannich base compounds 7–10 .
- Results or Outcomes: The compounds exhibited potent activity, with compounds 9 and 10 possessing an equipotent MIC 90 value of 0.24 µM . The compounds were investigated for cytotoxicity against HEK293 cells and hemolysis against red blood cells, and they demonstrated no cytotoxicity nor hemolytic effects, suggesting they possess inherent antitubercular activity .
6. Synthesis of Bioactive Thiazolyl-Curcumin Azo Dyes
- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel bioactive thiazolyl-curcumin azo dyes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
4. Control and Eradication of Biofilm-Forming Bacteria
- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel nitrothiazole, nitrobenzothiazole, and nitrofuran containing antimicrobial agents for the control and eradication of biofilm-forming bacteria .
- Methods of Application: The introduction of a chloro substituent at the 5-position of Nitazoxanide (NTZ), an antimicrobial agent, resulted in marked activity enhancement . This modification improved activity toward planktonic bacteria via minimum inhibitory concentration (MIC) assays and biofilms via minimum biofilm eradication concentration (MBEC) assays .
- Results or Outcomes: These lead compounds identified to have high activity towards biofilms provide promise as starting points in future pro-drug studies .
5. Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives
- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of Mannich base nitrothiazole derivatives .
- Methods of Application: The first step was N-acylation of the 2-amino-5-nitrothiazole with 2-chloroacetyl chloride to afford 5, followed by concurrent S-alkylation and intramolecular cyclization to obtain intermediate 6. Then, treatment of 6 with piperidine and assorted benzaldehydes furnished the Mannich base compounds 7–10 .
- Results or Outcomes: The compounds exhibited potent activity, with compounds 9 and 10 possessing an equipotent MIC 90 value of 0.24 µM . The compounds were investigated for cytotoxicity against HEK293 cells and hemolysis against red blood cells, and they demonstrated no cytotoxicity nor hemolytic effects, suggesting they possess inherent antitubercular activity .
6. Synthesis of Bioactive Thiazolyl-Curcumin Azo Dyes
- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel bioactive thiazolyl-curcumin azo dyes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Future Directions
- Investigate its potential applications in drug development, biofilm eradication, and other fields.
- Explore modifications to enhance its activity or selectivity.
Remember that this analysis is based on available information, and further research may reveal additional insights. 🌟
properties
IUPAC Name |
2-chloro-5-nitro-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClN2O2S/c4-3-5-1-2(9-3)6(7)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOMXSLAPRWFCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501907 | |
Record name | 2-Chloro-5-nitro-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitrothiazole | |
CAS RN |
3034-47-7 | |
Record name | 2-Chloro-5-nitro-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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